molecular formula C6H6O2 B3148598 2-Ethynylcyclopropanecarboxylic acid CAS No. 65131-31-9

2-Ethynylcyclopropanecarboxylic acid

Cat. No.: B3148598
CAS No.: 65131-31-9
M. Wt: 110.11 g/mol
InChI Key: WAOURCILMTVHBE-UHFFFAOYSA-N
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Description

2-Ethynylcyclopropanecarboxylic acid is an organic compound with the molecular formula C6H6O2. It is characterized by a cyclopropane ring substituted with an ethynyl group and a carboxylic acid group.

Biochemical Analysis

Biochemical Properties

2-Ethynylcyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to interact with carboxylic acid transporters in cells, which regulate the intracellular concentration of carboxylic acids based on the cell growth phase and extracellular environmental conditions . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular respiration pathways, such as glycolysis and the citric acid cycle, highlights its role in energy production and metabolic regulation . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may participate in free radical reactions or nucleophilic substitution reactions, influencing the stability and function of the target enzymes . These interactions can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo oxidative dimerization, leading to the formation of new compounds . These changes can impact its long-term effects on cellular function, both in vitro and in vivo. Understanding the temporal dynamics of this compound is crucial for its effective application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects. For instance, studies on cyanide toxicokinetics have shown that the dose-response relationship can be non-linear, with higher doses leading to more pronounced toxic effects . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in cellular energy production and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters regulate the intracellular concentration of the compound, ensuring its proper localization and accumulation . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and metabolic pathways, as it ensures the compound’s proper function within the cell.

Preparation Methods

The synthesis of 2-ethynylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the dehydrobromination of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters using aqueous-alcoholic potassium hydroxide (KOH). This method is efficient and yields the desired product . Another method involves the reaction of alkyl diazoacetates with gaseous divinyl, followed by bromination and subsequent dehydrobromination .

Chemical Reactions Analysis

2-Ethynylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethynylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane derivatives.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

2-Ethynylcyclopropanecarboxylic acid can be compared with other cyclopropane derivatives, such as:

    2-Vinylcyclopropanecarboxylic acid: Similar in structure but with a vinyl group instead of an ethynyl group.

    Cyclopropanecarboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    2-Phenylcyclopropanecarboxylic acid: Contains a phenyl group, which imparts different chemical properties and reactivity.

The presence of the ethynyl group in this compound makes it unique, as it provides additional reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

2-ethynylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOURCILMTVHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-Ethynylcyclopropanecarboxylic acid esters?

A1: this compound esters can be synthesized through the reaction of alkyl diazoacetates with alkynes. For instance, reacting ethyl diazoacetate with phenylbutenyne produces diastereomers of the ester, which can be separated chromatographically. [] Another method involves reacting alkyl diazoacetates with gaseous butadiene, yielding 2-vinylcyclopropanecarboxylic acid esters. These can then be further converted into this compound. [, ]

Q2: Can you elaborate on the stereochemistry involved in the synthesis of these esters?

A2: The reaction of ethyl diazoacetate with phenylbutenyne yields both cis and trans isomers of the this compound ester. These diastereomers can be isolated through chromatographic techniques, leading to the acquisition of each isomer in its pure form. []

Q3: What are some interesting reactions or applications of this compound derivatives?

A3: this compound derivatives, specifically the acyl chlorides, can be used to synthesize alkynylcyclopropylcarbene complexes of chromium and tungsten. These complexes are formed through the reaction of the acyl chlorides with K2[M(CO)5], where M represents either chromium or tungsten. [] Additionally, 2-methyl-2-ethynylcyclopropanecarboxylic acid can undergo oxidative dimerization to form an unsaturated bicyclic γ-butyrolactone. [, ]

Q4: Is there structural information available for any of the compounds derived from this compound?

A4: Yes, an X-ray crystallographic study was conducted on the tungsten alkynylcyclopropylcarbene complex derived from the trans isomer of this compound. The analysis revealed a distorted cyclopropane ring within the complex's structure. []

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